Atherospermidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3912-57-0 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one |
InChI |
InChI=1S/C18H11NO4/c1-21-16-11-6-7-19-14-12(11)13(17-18(16)23-8-22-17)9-4-2-3-5-10(9)15(14)20/h2-7H,8H2,1H3 |
InChI Key |
MDFFNDBAEOHIDY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4=CC=CC=C4C(=O)C5=NC=CC1=C35)OCO2 |
Canonical SMILES |
COC1=C2C(=C3C4=CC=CC=C4C(=O)C5=NC=CC1=C35)OCO2 |
Appearance |
Solid powder |
Other CAS No. |
3912-57-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atherospermidine |
Origin of Product |
United States |
Natural Abundance and Botanical Sources of Atherospermidine
Identification in Specific Plant Genera and Species
Alphonsea Species (A. elliptica, A. cylindrica)
The genus Alphonsea, belonging to the Annonaceae family, is a known source of various alkaloids.
Alphonsea elliptica : Phytochemical studies of the bark of Alphonsea elliptica have successfully led to the isolation of Atherospermidine. researchgate.netresearchgate.net This oxoaporphine alkaloid was found alongside other compounds, including liriodenine (B31502), cepharadione A, N-methylouregidione, and the azafluorenone alkaloid kinabaline. researchgate.netiium.edu.my The isolation was achieved through chromatographic techniques on the dichloromethane (B109758) extract of the plant's bark. researchgate.netiium.edu.my
Alphonsea cylindrica : While the Alphonsea genus is recognized for producing aporphine (B1220529) alkaloids, specific studies on Alphonsea cylindrica have detailed the isolation of morphinan (B1239233) alkaloids from its leaves. iium.edu.mynih.gov
| Plant Species | Plant Part | Isolated Compounds |
| Alphonsea elliptica | Bark | This compound, Liriodenine, Cepharadione A, N-methylouregidione, Kinabaline researchgate.netiium.edu.my |
| Alphonsea cylindrica | Leaves | Kinomenine, N-methylkinomenine, Hydroxymethylkinomenine nih.gov |
Artabotrys Species (A. maingayi, A. crassifolius)
The genus Artabotrys is another member of the Annonaceae family known for its chemical diversity.
Artabotrys maingayi : Research on the bark of Artabotrys maingayi has resulted in the isolation of nine different isoquinoline (B145761) alkaloids. nih.gov Among these were three oxoaporphines, which included this compound, liriodenine, and lysicamine. nih.gov Other alkaloids identified in the same study were norstephalagine, 3-hydroxynornuciferine, anonaine, nornuciferine, ushinsunine, and discretamine. nih.gov
Artabotrys crassifolius : This species is recognized within the genus, however, specific phytochemical investigations detailing the isolation of this compound from Artabotrys crassifolius are not prominent in available literature. The species is often mentioned in taxonomic keys to differentiate it from other local Artabotrys species. nparks.gov.sg
| Plant Species | Plant Part | Isolated Compounds Include |
| Artabotrys maingayi | Bark | This compound, Liriodenine, Lysicamine, Norstephalagine, Ushinsunine, Anonaine nih.gov |
Annona Species (A. foetida, A. mucosa)
The large genus Annona is a well-documented source of aporphine and oxoaporphine alkaloids.
Annona foetida : this compound has been isolated from the dichloromethane extract of the branches of Annona foetida. nih.gov This marked the first time the compound was reported in this particular species. nih.gov It was found along with other known alkaloids: liriodenine, O-methylmoschatoline, and the pyrimidine-β-carboline alkaloid, annomontine. nih.gov
Annona mucosa : Investigations into the chemical constituents of the leaves of Annona mucosa have also yielded this compound. researchgate.netresearchgate.net The compound was isolated from the dichloromethane extract of the leaves alongside another common oxoaporphine alkaloid, liriodenine. researchgate.netresearchgate.net
| Plant Species | Plant Part | Isolated Compounds |
| Annona foetida | Branches | This compound, Liriodenine, O-methylmoschatoline, Annomontine nih.gov |
| Annona mucosa | Leaves | This compound, Liriodenine researchgate.netresearchgate.net |
Stephania dinklagei
Stephania dinklagei, a member of the Menispermaceae family, has been analyzed for its alkaloidal content. Bioactivity-guided fractionation of this plant has led to the isolation of several compounds, including the oxoaporphine alkaloids liriodenine and dicentrinone, the aporphine alkaloid corydine, and the anthraquinone (B42736) aloe-emodin. nih.govresearchgate.net However, based on available phytochemical studies, this compound has not been reported as a constituent of Stephania dinklagei. nih.govresearchgate.net
| Plant Species | Plant Part | Isolated Compounds |
| Stephania dinklagei | Not specified | Liriodenine, Dicentrinone, Corydine, Aloe-emodin, N-methylliriodendronine nih.govresearchgate.net |
Guatteria psilopus
The presence of this compound has been confirmed in Guatteria psilopus, another genus within the Annonaceae family. A study specifically titled "Alkaloids of Guatteria psilopus Mart. Guatterine and this compound" highlights its isolation from this plant source. acs.org
| Plant Species | Plant Part | Isolated Compounds |
| Guatteria psilopus | Not specified | This compound, Guatterine acs.org |
Cryptocarya nigra
Phytochemical analysis of the stem bark of Cryptocarya nigra (family Lauraceae) has led to the isolation of several phenanthrene (B1679779) alkaloids. mdpi.comsemanticscholar.orgnih.gov These include atherosperminine, 2-hydroxyathersperminine, and noratherosperminine. mdpi.comsemanticscholar.orgresearchgate.net It is important to note that while these compounds share a similar naming convention and are structurally related to aporphines, they are distinct from the oxoaporphine alkaloid this compound, which was not reported among the isolates from this plant in these studies. mdpi.comresearchgate.net
| Plant Species | Plant Part | Isolated Compounds |
| Cryptocarya nigra | Stem Bark | Atherosperminine, 2-hydroxyathersperminine, Noratherosperminine, (+)-N-methylisococlaurine mdpi.comsemanticscholar.orgnih.gov |
Ethnobotanical Investigations Informing Natural Product Discovery
Ethnobotany, the scientific study of the relationships that exist between peoples and plants, plays a crucial role in the discovery of new natural products. By documenting and analyzing the traditional uses of plants for medicine, food, and other purposes, researchers can identify promising species for phytochemical investigation.
Methodologies in Ethnobotanical Surveys
Ethnobotanical surveys are the primary tool for gathering data on traditional plant use. These surveys employ a variety of methodologies to systematically collect and record information from indigenous communities. Key methods include:
Interviews and Questionnaires: Structured and semi-structured interviews are conducted with community members, particularly traditional healers and elders who possess extensive botanical knowledge. These interviews aim to document the local names of plants, the parts used, preparation methods, and the ailments they are purported to treat.
Field Observations and Specimen Collection: Researchers accompany knowledgeable community members into the field to observe the collection of medicinal plants in their natural habitats. Voucher specimens of the plants are collected for botanical identification and for further phytochemical analysis in the laboratory.
Participant Observation: This immersive method involves the researcher living within the community for an extended period to gain a deeper understanding of the cultural context of plant use.
Quantitative Ethnobotany: This approach uses statistical methods to analyze the collected data, helping to identify the most significant medicinal plants within a culture based on factors like the frequency of citation and the consensus among informants.
These methodologies, when applied ethically and in collaboration with local communities, provide a robust framework for identifying plants with potential bioactivity.
Link to Traditional Botanical Knowledge and Bioactivity
The investigation of plants with a history of traditional medicinal use is a well-established strategy in the search for new drugs. Many modern pharmaceuticals have their roots in compounds first identified in plants that were used for centuries in traditional healing practices. This connection between traditional knowledge and scientifically validated bioactivity is evident in the case of plants containing this compound.
The compound has been isolated from several species within the Annonaceae and Atherospermataceae families. Notably, these plants have a rich history of use in traditional medicine systems across various cultures.
| Plant Species | Family | Traditional Medicinal Uses |
| Alphonsea elliptica | Annonaceae | Used in traditional medicine for treating postpartum swelling, inflamed joints, rheumatism, fever, and diarrhea. ikm.org.my |
| Artabotrys hexapetalus (syn. A. uncinatus) | Annonaceae | Employed in Asian folk medicine to address a range of conditions including malaria, cholera, fevers, and microbial infections. nih.govencyclopedia.pubmdpi.comvivekanandacollege.ac.in |
| Annona mucosa | Annonaceae | The leaves are used in folk medicine as a remedy for rheumatism. pfaf.orgtheferns.infostuartxchange.org |
The traditional application of these plants for ailments such as inflammation, infections, and parasitic diseases like malaria hinted at the presence of potent bioactive compounds. This traditional knowledge provided the impetus for phytochemical studies, which ultimately led to the isolation and characterization of various alkaloids, including this compound, from these species. jgpt.co.iniium.edu.myum.edu.myresearchgate.net The documented anti-inflammatory, antimicrobial, and cytotoxic properties of extracts from these plants in scientific studies further validate their traditional uses and underscore the importance of ethnobotany as a guide for modern drug discovery.
Isolation Methodologies for Atherospermidine from Natural Extracts
Extraction Techniques from Plant Biomass
The initial step in isolating atherospermidine is the extraction from raw plant material, typically the bark or leaves of plants from the Lauraceae or Atherospermataceae families, such as Atherosperma moschatum. The primary goal is to efficiently transfer the desired secondary metabolites from the solid plant matrix into a liquid solvent.
The plant material is first prepared by drying to remove moisture and then grinding it into a fine powder. This increases the surface area, allowing for more effective solvent penetration. The powdered biomass is then subjected to extraction, commonly using polar organic solvents like methanol (B129727) or ethanol. sciencemadness.org Maceration, where the plant material is soaked in the solvent for an extended period (often for several days), is a common and straightforward method. sciencemadness.org The resulting mixture is filtered to separate the liquid extract (filtrate) from the solid plant residue. This process is often repeated multiple times to maximize the yield of the extracted compounds. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract. This crude extract contains a wide array of compounds, including alkaloids, tannins, fats, and pigments, from which this compound must be separated.
Table 1: Overview of Initial Extraction from Plant Biomass
| Step | Procedure | Purpose | Typical Solvents/Reagents |
|---|---|---|---|
| Preparation | Plant material (e.g., bark, leaves) is dried and pulverized. | To increase surface area for efficient solvent penetration. | N/A |
| Extraction | The powdered biomass is soaked (macerated) in a solvent. | To dissolve this compound and other metabolites from the plant matrix into the solvent. | Methanol, Ethanol |
| Filtration | The solid plant residue is separated from the liquid extract. | To remove insoluble plant material. | N/A |
| Concentration | The solvent is evaporated from the filtrate under reduced pressure. | To obtain a concentrated crude extract. | N/A |
Chromatographic Separation Strategies
Following initial extraction and preliminary purification via acid-base techniques, chromatography is employed to separate this compound from other closely related alkaloids and impurities. mdpi.com This separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. khanacademy.org
Column chromatography is the cornerstone of preparative purification in natural product chemistry. uvic.ca
Silica (B1680970) Gel Column Chromatography: This is a form of normal-phase, solid-liquid adsorption chromatography. teledynelabs.com Silica gel, a polar adsorbent, serves as the stationary phase. uvic.ca The alkaloid fraction is loaded onto the top of a column packed with silica gel, and a solvent or solvent mixture (the mobile phase) is passed through it. youtube.com Separation occurs because compounds adsorb to the silica with different strengths; less polar compounds are eluted faster, while more polar compounds are retained longer. For the separation of alkaloids like this compound, common mobile phases consist of solvent mixtures such as chloroform-methanol or ethyl acetate-hexane. rochester.edu Often, a small amount of a base (e.g., triethylamine (B128534) or aqueous ammonia) is added to the eluent to prevent the acidic nature of the silica gel from causing peak tailing or degradation of the basic alkaloids. rochester.educolumn-chromatography.com
Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a versatile stationary phase made of hydroxypropylated dextran, which gives it both hydrophilic and lipophilic properties. prep-hplc.comcytivalifesciences.com It is primarily used for size-exclusion chromatography in organic solvents, separating molecules based on their size. researchgate.net It can also function in partition chromatography. This technique is particularly effective as a final polishing step to separate compounds with very similar polarities but different molecular sizes. mdpi.com For alkaloid purification, methanol is a commonly used mobile phase. researchgate.net The crude or partially purified fraction containing this compound is dissolved in the mobile phase and passed through the Sephadex LH-20 column, where larger molecules elute before smaller ones.
Preparative Thin Layer Chromatography (PTLC) operates on the same principles as analytical TLC but on a larger scale to purify milligram quantities of a substance. rochester.educhemrxiv.org The stationary phase is a thicker layer of silica gel (e.g., 0.5-2.0 mm) coated on a glass plate. chemrxiv.org A concentrated solution of the sample is applied as a narrow band near the bottom of the plate. rochester.edu The plate is then placed in a sealed chamber containing a suitable mobile phase, such as chloroform:methanol with a trace of ammonia. researchgate.net As the solvent moves up the plate, the components of the mixture separate into distinct horizontal bands. After development, the bands are visualized (often with UV light), and the band corresponding to this compound is physically scraped from the plate. rochester.edu The compound is then recovered by washing the collected silica with a highly polar solvent like methanol or ethyl acetate (B1210297) to dissolve the compound, followed by filtration to remove the solid silica. This method is especially useful for purifying small amounts of material or for separating compounds that are difficult to resolve by column chromatography. rochester.educhemrxiv.org
Flash chromatography is a rapid and efficient air-pressure-driven form of column chromatography. ijcrt.orgcolumn-chromatography.com It utilizes a column packed with smaller silica gel particles (e.g., 40-63 µm) and applies positive pressure (e.g., with nitrogen or air) to force the mobile phase through the column at a much higher flow rate than traditional gravity chromatography. ijcrt.org This technique significantly reduces purification time while maintaining good resolution. The selection of the solvent system is typically optimized using analytical TLC first. ijcrt.org Flash chromatography is widely used in natural product isolation for the fractionation of crude extracts or for the purification of target compounds like this compound from the alkaloid-rich fraction. ijcrt.orgcolumn-chromatography.com
Table 2: Summary of Chromatographic Purification Methods
| Technique | Stationary Phase | Principle of Separation | Common Mobile Phase (Eluent) for Alkaloids | Purpose |
|---|---|---|---|---|
| Silica Gel Column | Silica Gel | Adsorption (Polarity) | Chloroform/Methanol or Ethyl Acetate/Hexane, often with added base (e.g., NH₃) | Bulk separation of compounds based on polarity. uvic.ca |
| Sephadex LH-20 | Cross-linked Dextran | Size Exclusion / Partition | Methanol or Ethanol | Final purification; separation by molecular size. prep-hplc.comresearchgate.net |
| Preparative TLC | Silica Gel (thick layer) | Adsorption (Polarity) | Chloroform/Methanol/Ammonia | Small-scale purification (mg) of target compounds. rochester.eduresearchgate.net |
| Flash Chromatography | Silica Gel (fine particles) | Adsorption (Polarity) | Ethyl Acetate/Hexane or Dichloromethane (B109758)/Methanol | Rapid, high-resolution purification. ijcrt.orgcolumn-chromatography.com |
Acid-Base Extraction Procedures
This compound is an alkaloid, a class of naturally occurring compounds containing basic nitrogen atoms. This basicity is exploited in acid-base extraction, a liquid-liquid extraction technique used to separate alkaloids from neutral or acidic compounds present in the crude extract. wikipedia.orglibretexts.org
The procedure begins by dissolving the crude plant extract in a mixture of an immiscible organic solvent (like dichloromethane or ethyl acetate) and an aqueous acid solution (e.g., dilute hydrochloric acid). libretexts.orgyoutube.com When the two layers are mixed, the basic nitrogen atom of this compound is protonated by the acid, forming a water-soluble ammonium (B1175870) salt. This charged salt partitions preferentially into the aqueous layer, while neutral and acidic compounds remain in the organic layer. wikipedia.org
The layers are then separated using a separatory funnel. The aqueous layer, now containing the protonated this compound, is collected. To recover the alkaloid, the aqueous layer is basified, typically by adding a base such as sodium hydroxide (B78521) or ammonium hydroxide, which deprotonates the ammonium salt back to the neutral, water-insoluble free base. youtube.com This neutral alkaloid is then extracted from the basified aqueous solution using a fresh portion of an organic solvent. Evaporation of this final organic solvent yields a purified fraction enriched with the total alkaloids, including this compound, which can then be further purified by chromatography.
Table 3: Generalized Acid-Base Extraction Protocol for this compound
| Step | Action | Aqueous Reagent | Result |
|---|---|---|---|
| 1. Acidification | Dissolve crude extract in an organic solvent and wash with aqueous acid. | Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | This compound (as a salt) moves to the aqueous layer. Neutral/acidic impurities remain in the organic layer. |
| 2. Separation | Separate the aqueous and organic layers. | N/A | The aqueous layer containing the target alkaloid is collected. |
| 3. Basification | Add a base to the collected aqueous layer until it is alkaline. | Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) | The this compound salt is converted back to its neutral, water-insoluble free base form. |
| 4. Back-Extraction | Extract the basified aqueous layer with a fresh organic solvent. | Dichloromethane or Ethyl Acetate | The neutral this compound moves into the new organic layer. |
| 5. Concentration | Evaporate the solvent from the final organic layer. | N/A | A purified, alkaloid-rich fraction is obtained. |
Biosynthetic Pathways of Atherospermidine
Proposed Mechanistic Steps in Plant Metabolism
The biosynthesis of Atherospermidine is proposed to begin with the amino acid L-tyrosine and proceed through the formation of a benzylisoquinoline alkaloid (BIA) intermediate, (S)-reticuline, which is a critical branch-point for numerous alkaloid classes. imperial.ac.uk The subsequent formation of the characteristic aporphine (B1220529) and then oxoaporphine skeleton involves key oxidative reactions.
The proposed major steps are:
Formation of Benzylisoquinoline Precursors: The pathway initiates with L-tyrosine, which serves as the building block for both halves of the benzylisoquinoline skeleton. imperial.ac.ukegpat.com One molecule of L-tyrosine is converted to dopamine (B1211576), while another is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA).
Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central benzylisoquinoline scaffold, (S)-norcoclaurine.
Formation of (S)-Reticuline: (S)-norcoclaurine undergoes a series of modifications, including hydroxylations and O-methylations, catalyzed by various hydroxylases (cytochrome P450 enzymes) and O-methyltransferases (OMTs), to yield the pivotal intermediate, (S)-reticuline. imperial.ac.uk
Intramolecular Oxidative Coupling: The key step in forming the aporphine core is the intramolecular C-C phenolic coupling of (S)-reticuline. wikipedia.orgtaylorandfrancis.com This reaction is catalyzed by a specific cytochrome P450 enzyme (of the CYP80 family), which creates the bond between C-8 and C-2', leading to the formation of aporphine intermediates like (S)-corytuberine. wikipedia.orgnih.govnih.gov
Aromatization and Oxidation to Oxoaporphine: The aporphine intermediate undergoes further enzymatic transformations. This likely involves dehydrogenation to form a dehydroaporphine intermediate. Subsequent oxidation, potentially by a dehydrogenase or oxidase, introduces the ketone group at the C-7 position, resulting in the final oxoaporphine skeleton of this compound. nih.govnih.gov Additional modifications, such as the formation of the methylenedioxy bridge found in many related alkaloids, would also occur at specific stages.
Table 1: Proposed Mechanistic Steps for this compound Biosynthesis
| Step | Reactant(s) | Key Transformation | Product | Probable Enzyme Class |
|---|---|---|---|---|
| 1 | L-Tyrosine | Decarboxylation & Hydroxylation / Oxidative Deamination | Dopamine & 4-HPAA | Decarboxylase, Oxidase |
| 2 | Dopamine + 4-HPAA | Pictet-Spengler Condensation | (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) |
| 3 | (S)-Norcoclaurine | Hydroxylations & O-Methylations | (S)-Reticuline | Cytochrome P450s, O-Methyltransferases |
| 4 | (S)-Reticuline | Intramolecular Phenolic Coupling | Aporphine Intermediate (e.g., Corytuberine) | Cytochrome P450 (CYP80 family) |
Enzyme Systems and Precursors in this compound Biosynthesis
The synthesis of this compound relies on a suite of specific enzymes that channel metabolites from primary metabolism into this specialized pathway. The precursors are simple amino acids, which are progressively elaborated into more complex structures.
Precursors: The fundamental building blocks for the this compound skeleton are derived from amino acid metabolism. egpat.com
Primary Precursor: L-Tyrosine is the primary amino acid from which the entire carbon and nitrogen framework of the benzylisoquinoline core is derived. imperial.ac.ukimperial.ac.uk
Key Intermediates: Several key molecules serve as crucial precursors at different stages of the pathway. These include dopamine, 4-hydroxyphenylacetaldehyde (4-HPAA), (S)-norcoclaurine, and most significantly, (S)-reticuline, which acts as the last common precursor for a vast array of benzylisoquinoline alkaloid subclasses. imperial.ac.uknih.gov
Enzyme Systems: A coordinated cascade of enzymes is required to catalyze the biosynthetic steps.
Norcoclaurine Synthase (NCS): This enzyme is responsible for the initial ring-forming step, the Pictet-Spengler condensation of dopamine and 4-HPAA.
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is critical for multiple steps. They perform hydroxylation reactions during the conversion of (S)-norcoclaurine to (S)-reticuline. Crucially, a specific subfamily, the CYP80s, catalyzes the intramolecular oxidative phenolic coupling of reticuline (B1680550) to form the aporphine scaffold. nih.gov For instance, AcCYP80G7 from Aristolochia contorta has been shown to catalyze the formation of the aporphine corytuberine. nih.gov
O-Methyltransferases (OMTs): These enzymes are responsible for adding methyl groups to hydroxyl moieties on the benzylisoquinoline rings, a key step in the formation of reticuline.
Dehydrogenases/Oxidases: While not yet specifically identified for the final steps, enzymes from these classes are proposed to be responsible for the dehydrogenation of the aporphine intermediate and the subsequent oxidation to form the C-7 keto group characteristic of oxoaporphines like this compound. nih.gov
Table 2: Key Enzyme Families in Proposed this compound Biosynthesis
| Enzyme Family | Role in Pathway | Example Reaction |
|---|---|---|
| Norcoclaurine Synthase (NCS) | Formation of the core benzylisoquinoline skeleton | (Dopamine + 4-HPAA) → (S)-Norcoclaurine |
| O-Methyltransferases (OMTs) | Modification of hydroxyl groups | (S)-Norcoclaurine → (S)-Reticuline (multi-step) |
| Cytochrome P450s (CYP80) | Formation of the tetracyclic aporphine core | (S)-Reticuline → Corytuberine |
Evolutionary Aspects of Alkaloid Biosynthesis in Related Genera
The biosynthetic pathway for this compound is a product of extensive evolutionary processes. This compound is found in plants of the family Atherospermataceae, a group known to be rich in benzylisoquinoline alkaloids. researchgate.netresearchgate.net The presence of these pathways is considered a primitive chemical trait within this lineage, linking them to other families in the order Laurales. researchgate.net
The evolution of alkaloid diversity is largely driven by the evolution of the biosynthetic enzymes themselves, particularly through gene duplication and neofunctionalization. nih.govnih.gov For example, the CYP80 family of enzymes, which is responsible for the critical aporphine-forming step, likely arose and diversified through such mechanisms. nih.gov This diversification allows for different patterns of oxidative coupling, leading to a wide array of alkaloid skeletons from the same reticuline precursor. The functional divergence of these enzymes likely preceded the split between major plant lineages like the magnoliids and eudicots. nih.gov
Studies on pyrrolizidine (B1209537) and tropane (B1204802) alkaloids show that the recruitment of genes from primary metabolism is a common evolutionary theme. nih.govnih.gov A gene involved in a primary function, such as an amino acid synthase, can be duplicated, and the copy is then free to evolve a new function (neofunctionalization) in specialized metabolism without compromising the essential primary function. nih.gov This evolutionary strategy has likely been employed multiple times across different plant families, sometimes leading to the convergent evolution of similar alkaloid structures in distantly related species via distinct enzymatic machinery. nih.gov The specific expression of these pathways in certain tissues and their role in defending against herbivores suggests a strong selective pressure driving their evolution and maintenance. nih.gov
Synthetic Approaches to Atherospermidine and Its Analogs
Historical Perspectives in Chemical Synthesis
The inaugural total synthesis of (±)-aspidospermidine by Gilbert Stork in 1963 stands as a landmark achievement in the field of organic synthesis and laid the groundwork for future endeavors. A key feature of this pioneering route was the construction of a crucial tricyclic ketone intermediate, which was then elaborated to the final natural product. This early approach established the feasibility of conquering the complex topology of aspidospermidine (B1197254) and set a benchmark for subsequent synthetic designs.
Modern Synthetic Strategies for Aspidospermidine Scaffolds
Contemporary synthetic strategies for aspidospermidine have increasingly focused on efficiency, stereocontrol, and the development of divergent routes that provide access to multiple members of the Aspidosperma alkaloid family from a common intermediate. These modern approaches often employ powerful catalytic methods and innovative cascade reactions to streamline the synthetic sequence.
One notable modern strategy involves a palladium-catalyzed enantioselective allylic substitution. This approach successfully constructed the key quaternary carbon stereocenter with high enantioselectivity, leading to the shortest reported enantioselective synthesis of (–)-aspidospermidine in just seven linear steps. nih.govacs.org Another elegant approach utilizes an iridium-catalyzed reductive Michael addition/[3+2] cycloaddition cascade, starting from a simple lactam to rapidly assemble a key tricyclic ketone intermediate in a five-step synthesis of (±)-aspidospermidine.
Cascade reactions have become a hallmark of modern syntheses of aspidospermidine. For instance, a concise strategy employs a Suzuki–Miyaura cross-coupling to generate a 2-vinyl indole, which then undergoes a Diels–Alder cascade reaction. nih.govacs.org This is followed by a further cascade involving amidation, reduction, skeletal rearrangement, and an intramolecular Michael addition to construct the full pentacyclic framework. nih.govacs.org This common intermediate strategy has proven effective for the divergent synthesis of several Aspidosperma alkaloids. st-andrews.ac.uknih.govacs.org
The table below summarizes and compares key aspects of selected modern synthetic strategies for the aspidospermidine scaffold.
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield | Key Features |
| Enantioselective Pd-Catalyzed Allylic Substitution | Palladium-catalyzed allylic substitution | 7 | Not specified | Shortest enantioselective synthesis reported. nih.govacs.org |
| Iridium-Catalyzed Cascade | Iridium-catalyzed reductive Michael addition/[3+2] cycloaddition | 5 | Not specified | Rapid assembly of a key tricyclic intermediate from a lactam. |
| Cascade and Common Intermediate Strategy | Suzuki–Miyaura cross-coupling, Diels–Alder cascade, aza-Michael/Michael cascade | 11 (to aspidospermidine) | Not specified | Divergent approach allowing synthesis of multiple alkaloids. nih.govacs.org |
| Reductive Interrupted Fischer Indolization | Reductive interrupted Fischer indolization, modified Wolff–Kishner reduction | Not specified | Not specified | Generates a key 20-oxoaspidospermidine intermediate for diversification. nih.gov |
Synthetic Routes to Aspidospermidine Derivatives and Analogues
The development of divergent synthetic strategies has greatly facilitated the synthesis of aspidospermidine derivatives and other structurally related Aspidosperma alkaloids. By accessing a common late-stage intermediate, chemists can introduce structural modifications to generate a variety of analogs.
A powerful example of this approach involves the synthesis of a common pentacyclic indoline (B122111) intermediate on a gram scale. chemrxiv.org This intermediate serves as a branching point for the divergent total syntheses of (±)-aspidospermidine, (±)-N-methylaspidospermidine, (±)-N-acetylaspidospermidine, and (±)-aspidospermine. chemrxiv.org The synthesis of these derivatives from the common intermediate is highly efficient, often requiring only a few additional steps with high yields. chemrxiv.org
Another versatile strategy employs a cascade approach to a common intermediate that has been utilized to synthesize (±)-aspidospermidine, (±)-aspidofractinine, (±)-limaspermidine, and (±)-vincadifformine. nih.govacs.org This highlights the power of modern synthetic methods to not only achieve the total synthesis of a complex natural product but also to provide access to a library of related compounds. The synthesis of these analogues often involves late-stage functional group manipulations, such as oxidations or reductions, from the common intermediate. nih.govnih.gov
The table below details the synthesis of specific aspidospermidine derivatives from a common pentacyclic intermediate.
| Target Derivative/Analogue | Reaction from Common Intermediate | Reagents | Yield | Reference |
| (±)-Aspidospermidine | PMB deprotection | Not specified | 70% | chemrxiv.org |
| (±)-N-Methylaspidospermidine | N-methylation | Not specified | 94% | chemrxiv.org |
| (±)-N-Acetylaspidospermidine | N-acetylation | Not specified | 98% | chemrxiv.org |
| (±)-Aspidospermine | ortho-alkoxylation of N-acetyl derivative | Pd-catalysis | Not specified | chemrxiv.org |
| (±)-Vincadifformine | Swern oxidation, deprotonation, trapping with Mander's reagent | Not specified | Not specified | nih.gov |
Advanced Analytical Characterization Techniques for Atherospermidine in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about atomic connectivity and the chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like atherospermidine. emerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the number and type of hydrogen and carbon atoms in the molecule. mdpi.com For this compound, ¹H NMR data reveals signals corresponding to its aromatic protons and the characteristic methylenedioxy group. researchgate.net The ¹³C NMR spectrum complements this by identifying the carbon skeleton, including the carbonyl carbon and other quaternary and protonated carbons. researchgate.net
Detailed ¹H and ¹³C NMR spectral data for this compound have been reported as follows:
This compound NMR Data (CDCl₃)| Assignment | ¹H NMR (500 MHz) δ (ppm) | ¹³C NMR (125 MHz) δ (ppm) |
|---|---|---|
| O-CH₂-O | 6.39 (2H, s) | 102.62 |
| C-1 | - | 148.10 |
| C-1a | - | 135.88 |
| C-2 | - | 151.90 |
| C-3 | 7.24 (1H, s) | 103.33 |
| C-3a | - | 123.29 |
| C-3b | - | 108.12 |
| C-4 | 8.15 (1H, d, J=5) | 124.40 |
| C-5 | 8.90 (1H, d, J=5) | 144.83 |
| C-6a | - | 145.24 |
| C-7 | - | 182.48 |
| C-7a | - | 131.27 |
| C-8 | 8.57 (1H, d, J=8) | 128.68 |
| C-9 | 7.58 (1H, t) | 128.87 |
| C-10 | 7.76 (1H, t) | 134.07 |
| C-11 | 8.66 (1H, d, J=8) | 127.44 |
| C-11a | - | 132.92 |
Source: researchgate.net
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together adjacent proton fragments. emerypharma.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning a proton signal to its attached carbon. emerypharma.comyoutube.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comnih.govresearchgate.net This is vital for connecting molecular fragments separated by quaternary carbons or heteroatoms. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH, CH₂, and CH₃ groups. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, which is critical for determining the molecule's stereochemistry and three-dimensional conformation. mdpi.com
Through the combined application of these NMR techniques, the planar structure and relative stereochemistry of this compound can be unambiguously determined.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of moderately polar molecules like alkaloids, as it typically produces intact molecular ions. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. researchgate.net For this compound, the molecular formula has been established as C₁₈H₁₁NO₄. researchgate.netlookchem.com This corresponds to a monoisotopic mass of 305.0688 Da. ebi.ac.uk Research has reported an observed m/z (mass-to-charge ratio) of 306.0762 for the protonated molecule [M+H]⁺ in positive ion mode, which confirms this composition. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This hyphenated technique is used to analyze complex mixtures and to isolate and identify specific components, such as this compound from a plant extract. researchgate.netmdpi.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. masterorganicchemistry.com It is a valuable tool for identifying the functional groups present in a molecule. vscht.czscience.gov An IR spectrum provides a "fingerprint" that is unique to the compound. researchgate.net
Based on the structure of this compound (C₁₈H₁₁NO₄), the IR spectrum is expected to show characteristic absorption bands for its functional groups:
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹. vscht.cz
C=O (Ketone) Stretch: A strong, sharp absorption band typically in the region of 1685-1710 cm⁻¹, characteristic of the conjugated ketone system in the aporphine (B1220529) alkaloid structure. masterorganicchemistry.com
C=C (Aromatic) Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region, associated with the ether linkages of the methylenedioxy group.
Methylenedioxy Group (-O-CH₂-O-): Characteristic bands often observed around 2770 cm⁻¹ (C-H stretch) and near 1040 cm⁻¹ and 930 cm⁻¹ (C-O stretches).
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. nih.gov This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. researchgate.net
The structure of this compound contains an extensive system of conjugated double bonds within its aromatic and heterocyclic ring system. This extended chromophore is expected to produce characteristic and strong absorption bands (λmax) in the UV-Vis spectrum. researchgate.net While specific λmax values for this compound are not detailed in the provided search results, the spectrum would be a key identifier. UV-Vis spectroscopy is also a reliable method for the quantitative analysis of a compound in solution, provided a calibration curve is established. researchgate.net
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. drawellanalytical.com This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers by analyzing how X-rays are scattered by the electron clouds of atoms arranged in a crystal lattice. researchgate.netrigaku.com
For a complex alkaloid like this compound, obtaining a suitable single crystal would allow for XRD analysis to unambiguously confirm its molecular structure and packing in the solid state. mdpi.com This technique is considered the gold standard for structural elucidation, validating the connectivities and stereochemical assignments proposed by spectroscopic methods like NMR. nih.gov
Chromatographic Techniques for Purity and Identity Confirmation (HPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of an isolated compound. ijstr.org
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and purity analysis of non-volatile compounds like this compound. ijstr.org An HPLC system separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. ijstr.org By using a detector (such as a UV detector), an HPLC chromatogram can reveal the presence of impurities, and the area of the main peak can be used to quantify the purity of the this compound sample.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.com This technique is best suited for volatile and thermally stable compounds. While less common for aporphine alkaloids compared to LC-MS due to their lower volatility, derivatization could potentially make this compound amenable to GC-MS analysis for identity confirmation. mdpi.comijstr.org
Pharmacological Investigations and Biological Activities of Atherospermidine in Vitro Studies
Antimicrobial Properties
The antimicrobial potential of a compound is its ability to inhibit or kill microorganisms such as bacteria, fungi, and protozoa. In vitro studies are fundamental in identifying and characterizing these properties by exposing the microorganisms to the compound in a controlled laboratory setting.
Antibacterial Activity (Gram-positive and Gram-negative bacterial strains)
Antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.com This is often tested against a panel of bacteria, including Gram-positive species (like Staphylococcus aureus) and Gram-negative species (like Escherichia coli), to understand the breadth of its activity. mdpi.comnih.gov The difference in cell wall structure between these two types of bacteria often results in varied susceptibility to antibacterial agents. mdpi.comnih.gov
Despite a thorough review of scientific literature, specific studies detailing the in vitro antibacterial activity of Atherospermidine against Gram-positive or Gram-negative bacterial strains, including MIC values, could not be located. Therefore, no data table on its antibacterial spectrum is available at this time.
Antifungal Activity (Saccharomyces cerevisiae, Candida albicans)
Antifungal activity evaluates a compound's ability to inhibit the growth of fungi. Candida albicans is a common opportunistic human pathogen, while Saccharomyces cerevisiae is a well-studied model yeast organism. reviberoammicol.comnih.govresearchgate.net In vitro antifungal testing, such as broth microdilution assays, is used to determine the MIC of a compound against these fungal strains, providing insight into its potential as an antifungal agent. reviberoammicol.comnih.gov
No specific research findings detailing the in vitro antifungal activity of this compound against Saccharomyces cerevisiae or Candida albicans were found in the available literature. Consequently, data on its MIC values against these fungi are not available.
Antiplasmodial Activity (e.g., Plasmodium falciparum)
Antiplasmodial activity refers to the ability of a compound to inhibit the growth and replication of the Plasmodium parasite, the causative agent of malaria. In vitro assays using cultured Plasmodium falciparum strains are crucial for the initial screening of potential antimalarial drugs. plos.orgmalariaworld.org The efficacy is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit parasite growth by 50%. plos.orgmalariaworld.orgresearchgate.net
A search of published studies did not yield any specific data on the in vitro antiplasmodial activity of this compound against Plasmodium falciparum. As a result, no IC50 values can be reported.
Anti-Mycobacterial Activity
Anti-mycobacterial activity is the capacity of a compound to inhibit the growth of mycobacteria, such as Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov Given the rise of drug-resistant tuberculosis, there is a significant need for new anti-mycobacterial agents. nih.govresearchgate.net The in vitro efficacy is generally quantified by determining the MIC value against laboratory strains of mycobacteria. nih.govresearchgate.net
Specific studies investigating the in vitro anti-mycobacterial activity of this compound could not be identified in the searched literature. Therefore, there is no available data on its inhibitory effects on Mycobacterium tuberculosis or other mycobacterial species.
Antioxidant Activity
Antioxidant activity is the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This property is a key area of pharmacological research due to its implications in preventing various diseases.
Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward in vitro method used to measure the radical scavenging potential of a compound. nih.gov The DPPH radical has a characteristic deep purple color that fades to yellow upon reduction by an antioxidant. nih.gov The activity is quantified by measuring the change in absorbance and is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. youtube.comresearchgate.net A lower IC50 value indicates a higher antioxidant potency. nih.gov
No specific research data from in vitro DPPH radical scavenging assays for this compound were found during the literature search. Therefore, its IC50 value and antioxidant capacity via this method are currently unknown.
Reductant and Metal Chelation Properties
The antioxidant potential of this compound has been evaluated through its reductant capabilities, specifically its ability to scavenge free radicals. In a study investigating alkaloids from the barks of Alphonsea elliptica, this compound demonstrated notable radical scavenging activity. jgpt.co.inresearchgate.net Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method to evaluate antioxidant activity, this compound was found to have a half-maximal inhibitory concentration (IC₅₀) of 20.17 µg/mL. jgpt.co.inresearchgate.net This indicates its capacity to act as a reductant by donating electrons to neutralize free radicals.
In the same study, the compound Liriodenine (B31502), which was isolated along with this compound, showed an even more potent radical scavenging activity with an IC₅₀ value of 10.73 µg/mL. jgpt.co.inresearchgate.net
| Compound | Radical Scavenging Activity (IC₅₀) | Source |
|---|---|---|
| This compound | 20.17 µg/mL | jgpt.co.inresearchgate.net |
| Liriodenine | 10.73 µg/mL | jgpt.co.inresearchgate.net |
Information regarding the specific metal chelating properties of this compound was not found in the performed searches. While metal chelation is a known antioxidant mechanism for many natural compounds, specific studies demonstrating this activity for this compound are not available in the reviewed literature. researchgate.netnih.govmdpi.commdpi.comnih.gov
Enzyme Modulation and Inhibition
Xanthine (B1682287) Oxidase (XO) Inhibitory Activity
This compound has been identified as a moderate inhibitor of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. jgpt.co.inresearchgate.netnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov In a bioassay with alkaloids isolated from Alphonsea elliptica, this compound demonstrated inhibitory activity against xanthine oxidase with an IC₅₀ value of 46.29 µM. jgpt.co.inresearchgate.net
This activity was part of a broader screening that also evaluated other alkaloids, such as Liriodenine (IC₅₀ = 7.66 µM), N-methylouregidione (IC₅₀ = 42.10 µM), and Kinabaline (IC₅₀ = 50.72 µM). jgpt.co.inresearchgate.net
| Compound | Xanthine Oxidase Inhibition (IC₅₀) | Source |
|---|---|---|
| This compound | 46.29 µM | jgpt.co.inresearchgate.net |
| Liriodenine | 7.66 µM | jgpt.co.inresearchgate.net |
| N-methylouregidione | 42.10 µM | jgpt.co.inresearchgate.net |
| Kinabaline | 50.72 µM | jgpt.co.inresearchgate.net |
In Silico Docking Studies of Enzyme Interactions
In silico molecular docking studies are computational techniques used to predict the binding interactions between a ligand (like this compound) and a target protein (like xanthine oxidase). nih.govbiointerfaceresearch.com These studies provide insights into the binding affinity and the specific amino acid residues involved in the interaction, which helps to explain the mechanism of inhibition. nih.gov For xanthine oxidase inhibitors, docking studies often investigate interactions within the enzyme's molybdenum-containing active site. nih.gov
While extensive peer-reviewed docking studies for this compound are not widely available in the searched literature, one molecular docking study revealed that this compound likely binds to the active sites located in the FAD (flavin adenine (B156593) dinucleotide) domain of xanthine oxidase. This finding suggests that this compound acts as a competitive inhibitor.
Cytotoxicity in Cancer Cell Lines (In Vitro Models)
Effects on Breast Cancer Cell Lines (MCF-7)
The cytotoxic potential of this compound has been evaluated against the human breast adenocarcinoma cell line, MCF-7. Research conducted on alkaloids from Alphonsea elliptica tested this compound for its ability to inhibit the growth of these cancer cells. jgpt.co.inresearchgate.net The results indicated that this compound possesses cytotoxic activity, with a determined IC₅₀ value of 89 µg/mL. jgpt.co.inresearchgate.net
In the context of the same study, other co-isolated alkaloids also showed cytotoxicity against MCF-7 cells, including Liriodenine (IC₅₀ = 86 µg/mL), Cepharadione A (IC₅₀ = 79.85 µg/mL), and Kinabaline (IC₅₀ = 62 µg/mL). jgpt.co.inresearchgate.net
| Compound | Cytotoxicity against MCF-7 Cells (IC₅₀) | Source |
|---|---|---|
| This compound | 89 µg/mL | jgpt.co.inresearchgate.net |
| Liriodenine | 86 µg/mL | jgpt.co.inresearchgate.net |
| Cepharadione A | 79.85 µg/mL | jgpt.co.inresearchgate.net |
| Kinabaline | 62 µg/mL | jgpt.co.inresearchgate.net |
Effects on Hepatocarcinoma Cell Lines (HepG2)
The HepG2 cell line is a widely used in vitro model for studying liver cancer (hepatocellular carcinoma) and is often employed in cytotoxicity screenings of potential therapeutic compounds. nih.govmdpi.comnih.gov However, based on the performed literature search, no studies were found that specifically evaluated the cytotoxic effects of this compound on HepG2 hepatocarcinoma cell lines. Therefore, data regarding its IC₅₀ value or mechanism of action in this specific cancer cell line are not available.
Effects on Lung Cancer Cell Lines (A549)
This compound is an oxoaporphine alkaloid that has been investigated for its cytotoxic properties. While direct, extensive studies focusing solely on this compound's effect on the A549 human lung carcinoma cell line are limited in the available literature, related compounds and extracts containing this compound have shown activity against this cell line.
This compound is found in plants of the Annonaceae family, such as those from the Artabotrys genus. plantnet.org The alkaloid Liriodenine, often isolated alongside this compound, has demonstrated potent cytotoxic activity against A549 lung cancer cells, with a reported ED₅₀ value of 0.72 μg/ml. plantnet.org Although not specific to the A549 cell line, this compound itself has been shown to possess cytotoxic activity against KB (oral carcinoma) cells with an ED₅₀ value of 2.5 μg/ml. plantnet.org Furthermore, other aporphine (B1220529) alkaloids have been identified as active against lung carcinoma cells. For instance, thailandine exhibited strong activity against A549 cells while showing very low cytotoxicity against normal embryonic lung cells. researchgate.net An alkaloid fraction containing this compound was also reported to have cytotoxic potential against various tumor cell lines. mutagen-brasil.org.br
These findings suggest that aporphine alkaloids as a class, including compounds structurally related to or co-occurring with this compound, are of interest for their potential anti-lung cancer effects, warranting more direct investigation into this compound's specific mechanisms on A549 cells.
Effects on Head and Neck Squamous Cell Carcinoma (HNSCC) Cells
Recent in vitro research has specifically evaluated the anticancer potential of this compound against head and neck squamous cell carcinoma (HNSCC). researchgate.net In a study assessing various aporphine derivatives, this compound was identified as having significant DNA damaging activity in HNSCC cell lines. researchgate.netresearchgate.net
The investigation utilized a panel of HNSCC cell lines to determine the cytotoxic effects. While some related aporphine compounds demonstrated significant reduction in cell viability, this compound's primary noted effect in this context was its genotoxicity. researchgate.net
Table 1: Reported In Vitro Activity of this compound on HNSCC Cells
| Cell Line | Activity Assessed | Observed Effect | Reference |
|---|---|---|---|
| HNSCC (unspecified panel) | DNA Damage | Showed DNA damaging activity | researchgate.netresearchgate.net |
Mechanistic Insights into Cytotoxicity (DNA damage, apoptosis induction, cell cycle arrest)
The cytotoxic effects of this compound in cancer cells appear to be mediated through multiple mechanisms, with the most direct evidence pointing towards the induction of DNA damage and subsequent apoptosis. researchgate.net
DNA Damage: Studies on HNSCC cells have specifically highlighted this compound's capacity to cause DNA damage. researchgate.netresearchgate.net A micronucleus test, which detects chromosomal damage, was used to evaluate the genotoxicity of a series of aporphine compounds, and the results indicated that this compound was active in this regard. researchgate.net
Apoptosis Induction: The DNA damage induced by compounds like this compound can trigger programmed cell death, or apoptosis. In HNSCC cells, the mechanism of cell death was found to involve the activation of the Caspase-3 pathway. researchgate.net Caspase-3 is a critical executioner caspase in the apoptotic cascade. Western blot analysis confirmed the presence of cleaved Caspase-3 molecules, indicating that this pathway is activated by the tested aporphine derivatives, including this compound. researchgate.net
While some related aporphine alkaloids have been shown to induce cell cycle arrest in various cancer cell lines, specific data from the reviewed literature directly attributing cell cycle arrest to this compound is less clear. mdpi.commdpi.com The primary mechanisms identified for this compound's cytotoxicity in HNSCC are genotoxicity and the induction of apoptosis. researchgate.net
Smooth Muscle Relaxant Activity
Effects on Uterine Contractions (KCl-induced, oxytocin-induced)
This compound has been identified as a smooth muscle relaxant, with specific activity demonstrated on uterine tissue. In vitro studies on isolated rat uterus preparations have shown that this compound effectively relaxes contractions induced by different stimuli. plantnet.orgnih.govepharmacognosy.com
The compound exhibits a relaxant effect on uterine contractions that are induced by high concentrations of potassium chloride (KCl). plantnet.orgnih.govepharmacognosy.com KCl causes smooth muscle contraction by depolarizing the cell membrane, which opens voltage-gated calcium channels and leads to an influx of extracellular calcium. This compound also relaxes the rhythmic contractions induced by oxytocin (B344502), a hormone that plays a crucial role in uterine contractility during labor. plantnet.orgnih.govepharmacognosy.com
Table 2: Summary of this compound's Relaxant Effect on Uterine Contractions
| Tissue | Inducing Agent | Effect of this compound | Reference |
|---|---|---|---|
| Rat Uterus | Potassium Chloride (KCl) | Relaxing Activity | plantnet.orgnih.govepharmacognosy.com |
| Rat Uterus | Oxytocin | Relaxing Activity | plantnet.orgnih.govepharmacognosy.com |
Calcium-Dependent and Calcium-Independent Mechanisms
The smooth muscle relaxant activity of this compound appears to involve both calcium-dependent and calcium-independent pathways. plantnet.orgnih.gov
Calcium-Dependent Mechanism: The ability of this compound to inhibit contractions induced by KCl suggests it interferes with calcium-dependent signaling. plantnet.orgnih.gov KCl-induced contractions are primarily dependent on the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels. nih.govresearchgate.net By relaxing these contractions, this compound may act as a calcium entry blocker.
Calcium-Independent Mechanism: Crucially, this compound has been shown to relax uterine contractions induced by oxytocin or vanadate (B1173111) even in a calcium-free medium. plantnet.orgnih.govresearchgate.netresearchgate.net This indicates that its mechanism of action is not solely reliant on blocking extracellular calcium influx. It suggests an ability to interfere with intracellular mechanisms of contraction that are independent of external calcium, possibly involving the modulation of intracellular calcium release or the sensitivity of the contractile apparatus to calcium. nih.gov
Anti-inflammatory Potential (In Vitro Cellular Models)
This compound, as a constituent of various plants in the Annonaceae family, is associated with potential anti-inflammatory activity. researchgate.netnih.govresearchgate.net The Annonaceae family is known for producing a wide array of bioactive compounds, including alkaloids and flavonoids, that exhibit anti-inflammatory effects in various in vitro and in vivo models. nih.govresearchgate.netmdpi.com
Direct studies on this compound's anti-inflammatory action in specific cellular models are emerging. Its reported antioxidant activity is a related property, as oxidative stress is a key trigger for inflammatory pathways. researchgate.netfrontiersin.org For instance, this compound was among several isoquinoline (B145761) alkaloids isolated from Alphonsea cylindrica that demonstrated DPPH radical scavenging activity. frontiersin.org The interplay between oxidative stress and inflammation is well-established, where reactive oxygen species (ROS) can activate pro-inflammatory signaling cascades like NF-κB. frontiersin.org While specific data on the inhibition of inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX) directly by this compound was not detailed in the reviewed literature, the anti-inflammatory potential of the broader chemical class and its antioxidant properties suggest it is a candidate for further investigation in this area. researchgate.netresearchgate.net
Future Perspectives and Research Opportunities for Atherospermidine
Elucidation of Broader Biological Roles (e.g., Plant Defense Mechanisms)
Plants synthesize a wide array of secondary metabolites that are not essential for their basic growth and development but are crucial for survival and interaction with their environment. nih.govnih.gov These compounds, including alkaloids, often serve as a defense mechanism against herbivores, insects, and microbial pathogens. wikipedia.org The production of these defensive chemicals can be present at all times (constitutive) or be triggered by an attack (induced). nih.gov
Atherospermidine, an alkaloid found in various plant species, has demonstrated antioxidant properties. nih.govmdpi.commdpi.com This antioxidant capacity, which involves scavenging harmful reactive oxygen species (ROS), is a key mechanism in mitigating cellular stress. nih.gov In plants, managing oxidative stress is vital, not only for normal metabolism but also as a response to biotic and abiotic pressures. mdpi.com
Application in Lead Compound Identification for Drug Discovery
Natural products have historically been a cornerstone of drug discovery, providing structurally diverse molecules that serve as "lead compounds." nih.govepa.gov A lead compound is a chemical entity with promising biological activity that acts as a starting point for the development of a new drug through chemical modifications to enhance efficacy and improve pharmacological properties. nih.govpreprints.org Alkaloids, in particular, have given rise to numerous clinically significant drugs. nih.govmdpi.com
This compound possesses characteristics that make it a compelling candidate for a lead compound. Its established biological activity, such as antioxidant effects, provides a foundation for therapeutic exploration. nih.gov The unique aporphine (B1220529) alkaloid structure of this compound offers a distinct chemical scaffold that is different from many existing synthetic drugs. This novelty is highly valuable in drug discovery, as it may allow for interaction with biological targets in new ways, potentially overcoming challenges like drug resistance. mdpi.com
Future research should involve screening this compound against a wide range of biological targets associated with various diseases. Its potential as a scaffold for creating semi-synthetic derivatives could be explored to build libraries of new compounds. nih.gov These derivatives could then be tested to identify molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles, accelerating the journey from a natural product to a potential clinical candidate. preprints.org
Advanced Mechanistic Studies at the Molecular and Cellular Levels
While the antioxidant activity of this compound has been reported, the precise molecular and cellular mechanisms through which it exerts its effects are not yet fully understood. Advanced studies are required to move beyond phenomenological observations to a detailed mechanistic understanding.
Future research should aim to identify the specific molecular targets of this compound. This involves pinpointing the proteins, enzymes, or receptors with which the compound directly interacts. Techniques such as affinity chromatography and proteomics could be employed to isolate and identify these binding partners. Furthermore, investigating the compound's influence on intracellular signaling pathways is crucial. For instance, given its antioxidant properties, studies could explore its impact on key pathways involved in cellular stress responses, such as the Nrf2-KEAP1 pathway, or its effect on inflammatory signaling cascades.
At the cellular level, research should examine the subcellular localization of this compound and its effects on organelle function, such as mitochondria, which are central to cellular metabolism and oxidative stress. Understanding these fundamental mechanisms is essential for harnessing its therapeutic potential and predicting its biological effects.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies has revolutionized biological research by allowing for the large-scale analysis of entire sets of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govnih.govworldscholarsreview.org These high-throughput approaches provide a holistic view of biological systems and are powerful tools for drug discovery and biomarker identification. unimi.itcellbiopharm.com
The application of omics technologies to study this compound could yield unprecedented insights.
Proteomics: Can be used to analyze changes in the entire protein landscape of cells or tissues upon treatment with this compound. This could help identify its molecular targets and understand its impact on cellular pathways and networks. worldscholarsreview.org
Metabolomics: By profiling all the small-molecule metabolites in a biological sample, metabolomics can reveal how this compound alters cellular metabolism. unimi.it This is particularly relevant for understanding its effects on metabolic disorders.
Transcriptomics: This technology can identify which genes are turned on or off in response to this compound, providing clues about the cellular processes it regulates. cellbiopharm.com
Integrating these multi-omics datasets can provide a comprehensive, system-level understanding of this compound's biological activity, helping to generate new hypotheses about its mechanism of action and identify potential biomarkers for its effects. nih.govunimi.it
Computational Chemistry and In Silico Modeling for Predictive Research
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and chemical research, allowing scientists to predict molecular properties and interactions, thereby saving time and resources. ethernet.edu.etrsc.orgschrodinger.com These methods range from predicting molecular structures and properties to simulating complex biological interactions.
For this compound, in silico approaches can significantly accelerate research.
Molecular Docking: This technique predicts how a molecule like this compound binds to the three-dimensional structure of a protein target. nih.govnih.gov Initial docking studies have already been used to explore its interaction with enzymes, and expanding these studies to other potential targets could rapidly screen for new activities. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov By developing a QSAR model for this compound and its analogues, researchers could predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov This can provide detailed insights into the stability of the this compound-protein complex and the dynamics of their interaction, offering a deeper understanding than static docking images.
By leveraging these computational tools, researchers can prioritize which derivatives to synthesize and test, rationalize experimental results, and build predictive models for the biological activity of this compound-related compounds. nih.gov
Q & A
Q. How can interdisciplinary approaches enhance this compound research?
- Methodological Answer : Collaborate with computational biologists for target prediction, pharmacologists for in vivo validation, and organic chemists for analog synthesis. Use shared data platforms (e.g., LabArchives) and co-author interdisciplinary reviews to identify knowledge gaps .
Tables for Quick Reference
| Aspect | Recommended Method | Key Tools/Standards |
|---|---|---|
| Isolation | HPLC, LC-MS/MS | C18 column, synthetic standards |
| Synthesis | SPPS with Fmoc chemistry | HBTU/HOBt, TFA purification |
| In Vitro Assays | Enzyme inhibition + dose-response curves | GraphPad Prism, IC₅₀ calculations |
| In Vivo PK Studies | Rodent models + LC-MS/MS analysis | OECD guidelines, PBPK modeling |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
